molecular formula C10H12BrNO B8724742 4-(bromomethyl)-N,N-dimethylbenzamide

4-(bromomethyl)-N,N-dimethylbenzamide

Cat. No. B8724742
M. Wt: 242.11 g/mol
InChI Key: OLHGFZZEOLMPSI-UHFFFAOYSA-N
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Patent
US06506738B1

Procedure details

A mixture of 4-bromomethyl-benzoyl chloride (7.0 g, 30.24 mmol), polyvinyl pyridine (9.6 g, 90.7 mmol) and dimethyl amine (15.9 ml, 31.8 mmol, 2.0 M in THF) was stirred at 23° C. for 15 h. The solution was filtered and the solvent removed to give 7.3 g (99% yield) of 4-bromomethyl-N,N-dimethyl-benzamide as a yellow solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[N:12]1[CH:17]=CC=C[CH:13]=1.CNC>>[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([N:12]([CH3:17])[CH3:13])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
9.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
15.9 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)N(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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